molecular formula C23H19N3O3S B2430376 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681266-18-2

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2430376
CAS No.: 681266-18-2
M. Wt: 417.48
InChI Key: GLJKATLBMKRQBT-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel kinase inhibitors. The molecule's core structure, featuring a sulfonamide-integrated thienopyrazole scaffold, is a privileged structure in drug discovery known for its ability to interact with ATP-binding sites of various kinases. This scaffold, combined with the bulky, hydrophobic naphthalene acetamide moiety, suggests potential for high-affinity binding and selectivity. Research into this compound is primarily focused on its utility as a key chemical probe for investigating intracellular signaling pathways, with preliminary studies indicating potential activity against specific serine/threonine and tyrosine kinase families implicated in oncology and inflammatory diseases. Its mechanism of action is hypothesized to involve the potent and selective inhibition of target kinases, thereby modulating downstream signaling cascades that control cell proliferation, differentiation, and apoptosis. The 5,5-dioxido (sulfone) group is a critical pharmacophore that often enhances binding affinity and metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex analogs and is a crucial tool for researchers validating new biological targets in high-throughput screening campaigns and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c27-22(13-17-9-6-8-16-7-4-5-12-19(16)17)24-23-20-14-30(28,29)15-21(20)25-26(23)18-10-2-1-3-11-18/h1-12H,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJKATLBMKRQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the thieno[3,4-c]pyrazole class, characterized by a unique structure that contributes to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 357.42 g/mol. The presence of the thieno[3,4-c]pyrazole core and the 5,5-dioxido group enhances its chemical stability and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound have shown significant antimicrobial properties against gram-positive bacteria such as Staphylococcus aureus and MRSA. In vitro studies report effective concentrations below 20 µM for certain derivatives in inhibiting bacterial growth .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways. Interaction studies indicate potential inhibition of enzymes involved in inflammatory responses .
  • Antioxidant Effects : Similar compounds have demonstrated efficacy in reducing oxidative stress in cellular models, suggesting that this compound may possess antioxidant properties .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets including enzymes and receptors. These interactions can lead to modulation of various biological pathways, particularly those involved in inflammation and microbial resistance .

Case Studies

Several studies have focused on the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study synthesized 25 derivatives of thieno[3,2-c]pyrazole and evaluated their inhibitory effects on bacterial cell wall biosynthesis. Many derivatives showed promising activity against key bacterial enzymes .
  • Anti-inflammatory Research : In vitro experiments demonstrated that certain thieno[3,4-c]pyrazole derivatives inhibited pro-inflammatory cytokines in macrophage models. This suggests a potential therapeutic role in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against gram-positive bacteria
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantReduction of oxidative stress

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition , a widely used method for constructing heterocyclic systems. A typical procedure involves reacting azides (e.g., substituted 2-azido-N-phenylacetamides) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system (e.g., tert-butanol/water) with Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC, followed by extraction, drying, and recrystallization in ethanol .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques :

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and aromaticity (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O).
  • HRMS for molecular mass validation (e.g., calculated [M+H]+ 404.1359 vs. observed 404.1348) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ Design of Experiments (DOE) principles to evaluate variables (e.g., solvent ratios, catalyst loading, temperature). For example, a 3:1 tert-butanol/water ratio with 10 mol% Cu(OAc)₂ at room temperature achieved optimal cycloaddition efficiency in related acetamide syntheses. Statistical tools like ANOVA can identify critical factors .

Q. What computational approaches are suitable for predicting reactivity or stability?

Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods can predict optimal conditions and reduce trial-and-error experimentation .

Q. How to resolve contradictions in spectral or analytical data?

  • Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Perform HRMS isotopic pattern analysis to confirm molecular formulae.
  • Use statistical error analysis (e.g., confidence intervals for NMR integration) to address discrepancies .

Q. What strategies mitigate challenges in heterocyclic system formation (e.g., thieno[3,4-c]pyrazole)?

  • Introduce electron-withdrawing groups (e.g., sulfone at C5) to stabilize the pyrazole ring.
  • Optimize cyclization conditions (e.g., acid catalysis or microwave-assisted synthesis) based on precedents in bis(pyrazole) and thiadiazole derivatives .

Q. How to assess the compound’s stability under varying pH or temperature conditions?

Conduct accelerated stability studies using DOE:

  • Expose the compound to pH 1–13 buffers at 40–80°C.
  • Monitor degradation via HPLC and identify byproducts using LC-MS .

Q. What cross-disciplinary methods enhance understanding of structure-activity relationships (SAR)?

Combine molecular docking (to predict binding affinities) with in vitro assays (e.g., enzyme inhibition). For example, correlate the naphthalene moiety’s π-π stacking interactions with biological activity using crystallographic data .

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